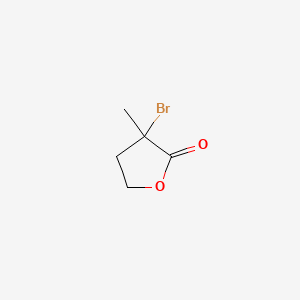

alpha-Bromo-alpha-methyl-gamma-butyrolactone

Description

Properties

IUPAC Name |

3-bromo-3-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-5(6)2-3-8-4(5)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEVTHILFFSWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301395 | |

| Record name | 3-Bromo-3-methyl-2-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33693-67-3 | |

| Record name | 3-Bromo-3-methyl-2-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33693-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromodihydro-3-methylfuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033693673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC238959 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-3-methyl-2-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromodihydro-3-methylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Bromo-alpha-methyl-gamma-butyrolactone typically involves the bromination of dihydrofuranone derivatives. One common method is the bromination of 3-methylfuran-2(3H)-one using bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to ensure controlled bromination and to avoid over-bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Copolymerization with Aliphatic Polyesters

α-Bromo-γ-butyrolactone derivatives, including α-bromo-α-methyl variants, serve as monomers for synthesizing functional aliphatic polyesters. Key findings include:

-

Catalyst Selection : Sn(Oct)₂ is preferred for copolymerization with ε-caprolactone (εCL) or L-lactide (LLA) due to its ability to avoid bromine elimination, which preserves the initiator site for subsequent grafting .

-

Macroinitiator Functionality : The bromine atom enables single-electron transfer living radical polymerization (SET-LRP) for grafting acrylic monomers (e.g., methyl methacrylate, HEMA) onto polyester backbones .

-

Degradation Behavior : Poly(LLA-r-α-bromo-γ-butyrolactone) exhibits backbone degradation during SET-LRP with methyl methacrylate, unlike εCL-based copolymers .

Table 1: Copolymerization Results with α-Bromo-γ-Butyrolactone Derivatives

| Comonomer | Catalyst | Conversion (%) | (kDa) | Application |

|---|---|---|---|---|

| εCL | Sn(Oct)₂ | >90 | 15–25 | Grafting MMA, HEMA |

| LLA | Sn(Oct)₂ | 85 | 10–18 | Limited to nBuAc grafting |

Photocatalytic Cross-Coupling Reactions

Under visible-light catalysis, α-bromo-γ-butyrolactones participate in C–C bond-forming reactions:

-

Heterogeneous Photocatalysis : Mesoporous graphitic carbon nitride (mpg-CN) enables the coupling of α-bromo-γ-butyrolactone with vinyl acetates to form 1,4-dicarbonyl compounds. For example:

-

Substrate Scope : Electron-rich and electron-deficient styrenes are compatible, with yields ranging from 52% to 70% .

Substitution Reactions for Functional Group Interconversion

The bromine atom undergoes nucleophilic displacement, enabling access to diverse derivatives:

-

Amination : Reaction with methionine in aqueous solvent produces α-amino-γ-butyrolactone salts (e.g., HCl or HBr salts) .

-

Esterification : Alkaline conditions facilitate Claisen–Schmidt condensation with ketene dimers to form acetylated derivatives .

Key Reaction Pathway :

Radical-Mediated Reactions

Photoredox catalysis facilitates atom-transfer radical addition (ATRA):

-

Mechanism : Ru(bpy)₃Cl₂ generates electrophilic radicals from α-iodoacetic acids, which add to alkenes followed by lactonization .

-

Synthetic Utility : This method constructs γ-butyrolactones with quaternary carbon centers .

Degradation and Stability Studies

Scientific Research Applications

Chemical Synthesis

Alpha-bromo-alpha-methyl-gamma-butyrolactone as a Monomer

This compound serves as a platform monomer for the synthesis of functional aliphatic polyesters. It can be copolymerized with ε-caprolactone or L-lactide to produce copolymers with active grafting sites suitable for controlled radical polymerization techniques like single-electron transfer living radical polymerization (SET-LRP) .

Table 1: Properties of Copolymers Derived from this compound

| Property | Value |

|---|---|

| Monomer Type | This compound |

| Copolymer Types | ε-Caprolactone, L-Lactide |

| Grafting Monomers | Methyl Methacrylate, Hydroxyethyl Methacrylate |

| Polymerization Technique | SET-LRP |

| Functionality | Active grafting sites |

Pharmacological Research

Anticonvulsant Activity

Research indicates that alpha-substituted gamma-butyrolactones exhibit anticonvulsant properties. For example, alpha-ethyl-alpha-methyl-gamma-butyrolactone has been shown to prevent seizures in animal models, demonstrating its potential as a new class of anticonvulsant drugs .

Case Study: Anticonvulsant Testing in Animal Models

In a study involving mice and guinea pigs, various alpha-substituted gamma-butyrolactones were tested for their effects on seizure activity. The results indicated that these compounds could effectively reduce seizure frequency without significant side effects typically associated with traditional anticonvulsants .

Biochemical Applications

Neuroprotective Effects

This compound derivatives have been investigated for their neuroprotective properties. One study highlighted the ability of certain derivatives to inhibit reactive oxygen species production and protect neuronal cells from oxidative stress, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's .

Table 2: Neuroprotective Activities of Alpha-Bromo Derivatives

| Compound | Mechanism of Action | Effectiveness (in vitro) |

|---|---|---|

| Alpha-Ethyl-Alpha-Methyl-Gamma-Butyrolactone | Inhibition of ROS production | High |

| Alpha-Methylene-Gamma-Butyrolactone | Protection against apoptosis | Moderate |

Material Science

Synthesis of Functional Polymers

The compound is also utilized in the development of functional polymers due to its ability to undergo ring-opening polymerization. This property allows for the creation of polymers with tailored functionalities for specific applications in coatings, adhesives, and biomedical devices .

Industrial Applications

Use as Solvent and Cleaning Agent

In industrial settings, this compound can act as a solvent due to its excellent solvation properties. It is employed in various cleaning applications, particularly for removing residues in chemical processes .

Mechanism of Action

The mechanism of action of alpha-Bromo-alpha-methyl-gamma-butyrolactone depends on its chemical reactivity and the specific context of its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in electrophilic interactions, while the furanone ring can engage in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydro-2H-pyran: A related compound with similar reactivity but without the bromine atom.

Succinic anhydride: Another furanone derivative with different functional groups and reactivity.

Uniqueness

alpha-Bromo-alpha-methyl-gamma-butyrolactone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

Alpha-Bromo-Alpha-Methyl-Gamma-Butyrolactone (ABMGBL) is a synthetic compound derived from gamma-butyrolactone, which has garnered interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of ABMGBL, supported by data tables and case studies.

ABMGBL is characterized by its molecular formula and a molecular weight of approximately 189.01 g/mol. It is a bromo-substituted derivative of gamma-butyrolactone, which contributes to its unique biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.01 g/mol |

| Density | 1.20 g/cm³ |

| Boiling Point | 130–132 °C |

| Flash Point | 75 °C |

Biological Activity

ABMGBL exhibits a range of biological activities that are primarily attributed to its interaction with various cellular targets. Key areas of research include:

1. Anticancer Activity

Studies have shown that ABMGBL possesses significant anticancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis.

- Case Study : A study assessed the efficacy of ABMGBL on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating potent cytotoxicity compared to control treatments .

2. Neuropharmacological Effects

ABMGBL has been investigated for its neuropharmacological effects, particularly its modulation of GABA(A) receptors.

- Mechanism : The compound acts as a positive allosteric modulator of GABA(A) receptors, enhancing inhibitory neurotransmission. This property suggests potential use in treating anxiety and seizure disorders .

3. Anti-inflammatory Properties

Research indicates that ABMGBL may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Data Table : In vitro studies demonstrated that ABMGBL reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages by over 40% .

| Cytokine | Control (pg/mL) | ABMGBL Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 900 |

| IL-6 | 1200 | 720 |

The biological activity of ABMGBL can be attributed to several mechanisms:

- GABAergic Modulation : By enhancing GABA(A) receptor activity, ABMGBL promotes an increase in inhibitory neurotransmission, which can alleviate symptoms associated with anxiety and seizures.

- Cell Cycle Arrest : In cancer cells, ABMGBL has been shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Pharmacological Applications

Given its diverse biological activities, ABMGBL shows promise in several therapeutic areas:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for developing new anticancer drugs.

- Neurological Disorders : The modulation of GABA(A) receptors suggests applications in treating epilepsy and anxiety disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for α-bromo-α-methyl-γ-butyrolactone, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of α-methyl-γ-butyrolactone using brominating agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Optimization involves adjusting stoichiometry (e.g., molar ratios of bromine source to substrate), reaction temperature (e.g., 0–25°C), and solvent polarity (e.g., CCl₄ or CH₂Cl₂). Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >95% purity, as noted in synthesis protocols for structurally similar brominated lactones . Monitoring reaction progress with thin-layer chromatography (TLC) or gas chromatography (GC) can help identify intermediates and byproducts.

Q. How should researchers characterize α-bromo-α-methyl-γ-butyrolactone using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : Identify signals for the lactone ring (δ ~4.5–5.5 ppm for ester protons) and bromine-induced deshielding in adjacent methyl groups.

- IR Spectroscopy : Confirm lactone carbonyl stretching (~1750 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to C₅H₇BrO₂ (MW 193.02) and fragmentation patterns (e.g., loss of Br or CO₂). Purity validation via high-performance liquid chromatography (HPLC) with UV detection is recommended for batches with ≥96% purity, as reported in analytical standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during the synthesis of α-bromo-α-methyl-γ-butyrolactone?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR peaks) may arise from impurities (e.g., unreacted starting material, diastereomers) or solvent residues. Strategies include:

- Repetitive Purification : Use gradient elution in column chromatography to isolate minor impurities.

- Alternative Solvents : Replace hygroscopic solvents (e.g., DMSO) with deuterated analogs for NMR to avoid water interference.

- Cross-Validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations) or literature references for analogous bromolactones . Contradictory results should prompt re-evaluation of reaction conditions, such as bromine source reactivity or steric effects in the lactone ring.

Q. What mechanistic insights govern the bromination of γ-butyrolactone derivatives, and how do steric effects influence selectivity?

- Methodological Answer : Bromination proceeds via radical or electrophilic pathways depending on the initiator (e.g., AIBN for radical mechanisms or Lewis acids for electrophilic substitution). Steric hindrance from the α-methyl group directs bromination to the less hindered α-position. Isotopic labeling (e.g., deuterated methyl groups) can track hydrogen abstraction in radical mechanisms. Kinetic studies (e.g., variable-temperature NMR) and computational modeling (e.g., transition-state analysis) are essential to map energy barriers and regioselectivity. Contradictions in literature mechanisms can be addressed by comparing activation parameters across solvent systems .

Q. How should researchers design stability studies for α-bromo-α-methyl-γ-butyrolactone under varying storage conditions?

- Methodological Answer : Stability protocols should include:

- Temperature Gradients : Store samples at −20°C, 4°C, and 25°C for 1–6 months, monitoring degradation via HPLC.

- Light Exposure : Assess photolytic decomposition under UV/visible light using amber vs. clear glass vials.

- Humidity Control : Test hydrolysis rates in controlled humidity chambers (e.g., 30–80% RH). Data contradictions (e.g., unexpected degradation products) may arise from trace metal catalysts or residual acids; thus, pre-treatment with molecular sieves or chelating agents is advised. Reference stability profiles of structurally related brominated compounds (e.g., 4-bromophenylacetic acid) for benchmarking .

Methodological Best Practices

- Experimental Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas purging) to minimize batch-to-batch variability.

- Data Contradiction Analysis : Use multi-technique validation (e.g., NMR + X-ray crystallography) to confirm structural assignments .

- Safety Protocols : Handle brominated compounds in fume hoods with PPE; assess toxicity via zebrafish embryo assays or in silico models (e.g., OECD QSAR Toolbox) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.